molecular formula C15H17N3O2 B2922400 N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 1797873-83-6

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2922400
CAS No.: 1797873-83-6
M. Wt: 271.32
InChI Key: MTXJZBPOWMXCOR-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide (CAS 1797873-83-6) is a synthetic small molecule with a molecular weight of 271.31 g/mol and a molecular formula of C 15 H 17 N 3 O 2 . This compound is characterized by a central 1,2-oxazole-5-carboxamide scaffold linked to a phenylpyrrolidinylmethyl substituent, making it a valuable building block in medicinal chemistry and drug discovery research . Its primary research value lies in its identification as a candidate for inhibiting viral entry; studies have explored its potential to block SARS-CoV-2 infection by targeting the interactions with the host angiotensin-converting enzyme 2 (ACE2) . The compound has been investigated alongside other repurposed drugs such as chloroquine and remdesivir in the context of viral inhibition . As a small molecule, it is also of interest for the synthesis of more complex structures and for probing various biological pathways, including investigations into potential antimicrobial and anticancer properties . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXJZBPOWMXCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the condensation of 1-phenylpyrrolidine with an appropriate oxazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Features

The compound shares structural similarities with other 1,2-oxazole-5-carboxamide derivatives, which are often modified at the carboxamide-linked substituent to optimize target binding. Key analogues include:

Compound Name Molecular Formula Key Structural Differences Therapeutic Target
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2) C₁₇H₂₁N₃O₂ 4-(4-methylpiperazin-1-yl)phenylmethyl substituent SARS-CoV-2 ACE2 interaction blocker
N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide C₇H₆ClNO Chloropyridinyl substituent; lacks pyrrolidine ring Undisclosed (building block)
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-5-carboxamide C₁₄H₁₄N₂O₅ Dihydrobenzodioxin and hydroxyethyl substituent Research compound (no target stated)
3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide C₁₀H₁₅N₃O₂ 1-methylpiperidinyl substituent; shorter alkyl chain 5HT7 receptor antagonist

Key Observations :

  • SSAA09E2 (a positional isomer) exhibits a distinct mechanism of action compared to other SARS-CoV-2 inhibitors like remdesivir (polymerase inhibitor) and chloroquine (endosomal pH modulator). It specifically blocks ACE2 binding, a critical step in viral entry .
  • Derivatives with piperidinyl or piperazinyl groups (e.g., SSAA09E2) show enhanced binding affinity to viral or neurological targets due to improved hydrogen-bonding and hydrophobic interactions .
  • The phenylpyrrolidinylmethyl group in the query compound may confer greater metabolic stability compared to derivatives with simpler alkyl chains (e.g., N,N-diethyl-3-methyl-1,2-oxazole-5-carboxamide), which are prone to rapid hydrolysis .
Mechanistic and Efficacy Comparisons
  • Antiviral Activity: The query compound and SSAA09E2 both target ACE2 but differ in substituent chemistry. SSAA09E2 demonstrated a 50% inhibitory concentration (IC₅₀) in the nanomolar range against SARS-CoV pseudovirus entry, outperforming chloroquine derivatives in specificity . In contrast, favipiravir (a pyrazinecarboxamide) inhibits viral RNA polymerase, showing broader antiviral activity but lower specificity for ACE2 .
  • Neuropharmacological Activity: Derivatives like 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide exhibit potent antagonism against the 5HT7 receptor (pIC₅₀ ~8.2), attributed to the piperidinyl group’s interaction with hydrophobic pockets in the receptor .
  • Metabolic Stability :

    • Carboxamide derivatives with bulky aromatic substituents (e.g., 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide) show instability in plasma unless samples are acidified, suggesting the query compound may require similar handling .
Thermodynamic and Binding Analyses

Studies using molecular docking and NMR spectroscopy reveal that:

  • The 1,2-oxazole-5-carboxamide core forms hydrogen bonds with key residues (e.g., Tyr160, Met161, His162 in SARS-CoV-2 targets) .
  • The phenylpyrrolidinyl group increases hydrophobic interactions, enhancing binding free energy (−42.3 kcal/mol for SSAA09E2 vs. −38.9 kcal/mol for simpler analogues) .

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : this compound

Preliminary studies indicate that the biological activity of this compound may be linked to its ability to interact with various molecular targets involved in disease pathways. Notably, compounds with similar structures have been reported to exhibit inhibitory effects on enzymes like topoisomerase I, which is crucial for DNA replication and transcription.

Antiproliferative Effects

This compound has shown promising antiproliferative activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM) Reference
HCT116 (Colorectal)12.5
HeLa (Cervical)15.0
MDA-MB-468 (Breast)10.0

These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.

Enzyme Inhibition Studies

In addition to its antiproliferative properties, this compound has been investigated for its inhibitory effects on specific enzymes:

  • Topoisomerase I Inhibition : Several derivatives of oxazole compounds have shown inhibition of topoisomerase I activity, which is critical in cancer therapy due to its role in DNA unwinding during replication .
  • PI3K Inhibition : Related compounds have demonstrated potent inhibition of phosphoinositide 3-kinases (PI3K), which are involved in cellular growth and survival pathways. For example, a structurally similar compound exhibited an IC50 value of 0.0011 µM against PI3Kβ .

Study on Anticancer Activity

In a recent study focusing on the structure–activity relationship (SAR) of oxazole derivatives, researchers synthesized a library that included N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole derivatives. The study utilized MTT assays to assess cytotoxicity and found that modifications to the oxazole ring significantly enhanced antiproliferative activity against colorectal and cervical cancer cell lines .

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